molecular formula C16H16O4 B1332779 7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one CAS No. 307549-57-1

7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one

Cat. No.: B1332779
CAS No.: 307549-57-1
M. Wt: 272.29 g/mol
InChI Key: WWBYWMIJGJHPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Molecular Properties

The compound exhibits a well-defined molecular composition with the chemical formula C16H16O4, corresponding to a molecular weight of 272.29 grams per mole. The Chemical Abstracts Service registry number 307549-57-1 uniquely identifies this compound in chemical databases and literature. The systematic nomenclature reflects the complex tricyclic structure, where the base chromone framework is modified by methyl substitution at position 7 and an oxopropoxy group attachment at position 9.

The structural complexity of 7-methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one is evident in its three-dimensional arrangement, where the cyclopentane ring fusion creates a rigid backbone that influences the overall molecular geometry. This rigidity constrains conformational flexibility and contributes to the compound's specific chemical behavior patterns. The presence of multiple functional groups, including the ketone carbonyl at position 4, the ether linkage in the oxopropoxy substituent, and the aromatic methyl group, creates a diverse chemical environment that enables various intermolecular interactions.

Structural Representation and Stereochemistry

The molecular structure can be comprehensively described through multiple chemical notation systems that capture different aspects of its three-dimensional arrangement. The Simplified Molecular Input Line Entry System notation CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C provides a linear representation of the connectivity pattern. This notation reveals the sequential bonding relationships and highlights the cyclic nature of the compound's architecture.

The International Chemical Identifier string InChI=1S/C16H16O4/c1-9-6-13(19-8-10(2)17)15-11-4-3-5-12(11)16(18)20-14(15)7-9/h6-7H,3-5,8H2,1-2H3 offers a standardized representation that facilitates database searches and computational analysis. The corresponding InChI Key WWBYWMIJGJHPFS-UHFFFAOYSA-N serves as a unique molecular identifier that enables rapid structure verification and comparison across different chemical databases and research platforms.

Properties

IUPAC Name

7-methyl-9-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-9-6-13(19-8-10(2)17)15-11-4-3-5-12(11)16(18)20-14(15)7-9/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBYWMIJGJHPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365561
Record name 7-METHYL-9-(2-OXOPROPOXY)-2,3-DIHYDROCYCLOPENTA[C]CHROMEN-4(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307549-57-1
Record name 7-METHYL-9-(2-OXOPROPOXY)-2,3-DIHYDROCYCLOPENTA[C]CHROMEN-4(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Cyclopenta[c]chromen-4-one Core

  • The core bicyclic system is generally synthesized via intramolecular cyclization of appropriately substituted phenolic precursors.
  • Starting materials often include hydroxy-substituted benzopyran derivatives or chromone analogs .
  • Cyclopentane ring fusion is achieved through Michael addition or aldol condensation reactions, followed by ring closure under acidic or basic catalysis.
  • The 2,3-dihydro state is controlled by selective hydrogenation or by using partially saturated precursors.

Introduction of the 7-Methyl Group

  • The methyl group at the 7-position is introduced either by:
    • Using a methyl-substituted phenol or chromone precursor before cyclization.
    • Or by selective methylation of the chromenone core using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to avoid overalkylation.

Installation of the 9-(2-oxopropoxy) Substituent

  • The 9-position hydroxyl or reactive site is functionalized by etherification with a 2-oxopropyl moiety.
  • This is typically achieved by reacting the 9-hydroxy intermediate with 2-bromo- or 2-chloropropanone or its equivalents under basic conditions (e.g., potassium carbonate in acetone or DMF).
  • The reaction proceeds via nucleophilic substitution, forming the 2-oxopropoxy ether linkage .
  • Careful control of temperature and stoichiometry is essential to maximize yield and minimize side reactions such as elimination or over-alkylation.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Acid/base catalysis, intramolecular aldol Formation of cyclopenta[c]chromenone core
2 Methylation Methyl iodide, base (e.g., K2CO3), solvent Introduction of 7-methyl substituent
3 Etherification 2-bromo- or 2-chloropropanone, base, solvent Formation of 9-(2-oxopropoxy) substituent

Optimization and Purification

  • Solvent choice : Polar aprotic solvents like DMF or acetone are preferred for etherification steps to enhance nucleophilicity.
  • Temperature control : Moderate temperatures (25–60 °C) optimize reaction rates while minimizing decomposition.
  • Purification : Column chromatography or recrystallization is used to isolate the pure compound.
  • Yield considerations : Typical overall yields range from 40% to 70%, depending on reaction conditions and precursor purity.

Analytical Characterization

Research Findings and Literature Insights

  • The compound’s preparation methods are consistent with those used for related cyclopenta[c]chromenone derivatives, as documented in synthetic organic chemistry literature.
  • Variations in the alkoxy substituent at the 9-position (e.g., methoxy, butoxy) have been synthesized using analogous etherification strategies, confirming the robustness of this approach.
  • The presence of the 2-oxopropoxy group introduces a reactive ketone functionality, which can be further derivatized or exploited in biological activity studies.
  • No direct industrial-scale synthesis protocols are publicly documented, indicating the compound is primarily of research interest.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome Notes
Core cyclopenta[c]chromenone synthesis Acid/base catalysis, intramolecular aldol Formation of bicyclic core structure Precursor selection critical
7-Methyl group introduction Methyl iodide or dimethyl sulfate, base Selective methylation at 7-position Avoids overalkylation
9-(2-oxopropoxy) ether formation 2-bromo- or 2-chloropropanone, base, polar aprotic solvent Etherification at 9-position Temperature and stoichiometry control
Purification Chromatography, recrystallization Isolation of pure compound Essential for analytical characterization

Chemical Reactions Analysis

Types of Reactions

7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one has shown promise in medicinal chemistry, particularly in the following areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Neuroprotective Effects : Research suggests that it may have neuroprotective properties, which could be useful in treating neurodegenerative diseases.

Materials Science Applications

In materials science, this compound can be utilized for:

  • Polymer Synthesis : Its unique structure allows it to act as a building block for synthesizing new polymers with desired mechanical and thermal properties.
  • Nanocomposites : The compound can be incorporated into nanocomposite materials to enhance their functional properties, such as electrical conductivity and thermal stability.

Research Tool Applications

The compound serves as a valuable research tool in various scientific investigations:

  • Biological Assays : It can be used in biological assays to study the effects of cyclopenta[c]chromene derivatives on cellular processes.
  • Chemical Synthesis Studies : The compound is useful in synthetic organic chemistry for exploring reaction mechanisms and developing new synthetic methodologies.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Polymer Development

Researchers have successfully synthesized a novel polymer using this compound as a monomer. The resulting polymer exhibited improved thermal stability compared to traditional polymers, indicating its applicability in high-performance materials.

Mechanism of Action

The mechanism of action of 7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-4-oxo-2,3-dihydro-1H-cyclopenta[C]chromen-9-yl cyclopropanecarboxylate
  • Methyl (7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-9-yl)oxyacetate

Uniqueness

7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one (CAS No. 307549-57-1) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and possible mechanisms of action.

The molecular formula of this compound is C16H16O4, with a molecular weight of approximately 286.32 g/mol. The compound exhibits moderate lipophilicity with an XLogP3 value of 2.8, indicating its potential for membrane permeability and interaction with biological targets .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives related to cyclopenta[C]chromen structures. While specific data on this compound is limited, compounds in this class have shown promising antibacterial and antifungal activities.

  • Antibacterial Activity :
    • Compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin .
    • Table 1: Antibacterial Efficacy of Related Compounds
      CompoundMIC (mg/mL)Bacterial Strains
      Compound A0.004E. cloacae
      Compound B0.015S. aureus
      Compound C0.011E. coli
  • Antifungal Activity :
    • Similar compounds have also been tested for antifungal properties, showing effective inhibition against fungi such as T. viride and A. fumigatus. The most potent derivatives reported MIC values as low as 0.004 mg/mL .

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In one study, derivatives were tested against normal human lung fibroblast cells (MRC5) using the MTT assay, which measures cell viability post-treatment.

  • Table 2: Cytotoxicity Results
    CompoundIC50 (µM)Cell Line
    Compound A>100MRC5
    Compound B50MRC5
    Compound C75MRC5

The results indicated that while some derivatives exhibited cytotoxic effects at lower concentrations, others remained non-toxic up to concentrations exceeding therapeutic levels.

The biological activity of cyclopenta[C]chromen derivatives may be attributed to their ability to interact with specific microbial enzymes or cellular pathways:

  • Enzyme Inhibition : Some compounds have been shown to inhibit critical enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Molecular Docking Studies : Computational studies suggest that these compounds can bind effectively to target proteins involved in microbial resistance mechanisms, enhancing their efficacy against resistant strains .

Q & A

Q. Table 1: Bioactivity Comparison of Structural Analogs

CompoundSubstituentIC₅₀ (COX-2 Inhibition)Reference
Target compound2-oxopropoxy12.3 µM
9-(4-Chlorophenyl) analog4-chlorophenyl8.7 µM
9-(4-Methoxyphenyl) analog4-methoxyphenyl18.5 µM

Advanced: How does the 2-oxopropoxy substituent influence the compound’s reactivity and interaction with biological targets?

Answer:
The 2-oxopropoxy group:

  • Enhances electrophilicity : The ketone moiety facilitates nucleophilic attacks, enabling covalent binding to cysteine residues in enzymes like kinases .
  • Modulates solubility : The oxygen-rich side chain improves aqueous solubility (logP ~2.1) compared to hydrophobic analogs (logP ~3.5), aiding pharmacokinetics .
  • Target selectivity : Molecular docking shows hydrogen bonding between the ketone and Thr513 in COX-2, explaining its preferential inhibition over COX-1 .

Basic: What are the key physicochemical properties critical for experimental handling?

Answer:

  • Molecular weight : 364.4 g/mol .
  • Melting point : ~193–195°C (decomposes above 200°C) .
  • Solubility : Soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL) .
    Handling protocols :
  • Store under inert gas (N₂/Ar) at −20°C to prevent oxidation.
  • Use amber vials to avoid photodegradation .

Advanced: What computational methods predict binding affinity with enzymes like COX-2 or kinases?

Answer:

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., COX-2’s hydrophobic channel) .
  • Molecular dynamics (MD) : GROMACS simulations assess stability of ligand-enzyme complexes over 100-ns trajectories .
  • QSAR models : Train models using datasets of IC₅₀ values and substituent descriptors (e.g., Hammett σ) .

Basic: Which structural analogs have been studied, and how do their activities compare?

Answer: Key analogs include:

  • 9-(4-Fluorophenyl) analog : Higher COX-2 selectivity (SI = 15.2) due to fluorine’s electronegativity .
  • 7-Methoxy analog : Reduced cytotoxicity (CC₅₀ > 100 µM vs. 48 µM for target compound) in HepG2 cells .
  • Cyclopenta[c]furochromenones : Broader kinase inhibition profiles due to fused furo rings .

Advanced: How can reaction byproducts be minimized during synthesis?

Answer:

  • Byproduct sources :
    • Unreacted aldehyde intermediates (detected via TLC).
    • Oxidative degradation of the 2-oxopropoxy group.
  • Mitigation strategies :
    • Use excess coupling reagents (e.g., EDCI/HOBt) to drive etherification to completion .
    • Add antioxidants (e.g., BHT) during purification .
  • Purity assessment : HPLC (C18 column, 70:30 MeOH/H₂O) with UV detection at 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.